Tauro-β-muricholic Acid-d4 Sodium Salt

LC-MS/MS method validation isotopic purity limit of quantification

Deploy this chemically identical, stable isotope-labeled internal standard to eliminate matrix effects and ion suppression in your murine bile acid LC-MS/MS assays. Unlike unlabeled structural analogs that introduce retention time mismatches and preclude reliable isomer resolution, TβMCA-d4 co-elutes with endogenous tauro-β-muricholic acid, enabling precise normalization for sample preparation losses and instrument drift. Achieve sub-nanomolar quantification limits and coefficients of variation below 10% in plasma, liver homogenate, and intestinal contents. Essential for decrypting the gut microbiota-FXR axis in NAFLD, obesity, and cholestasis studies. Order high-purity, isotopically enriched TβMCA-d4 sodium salt for validated, isomer-specific quantification.

Molecular Formula C₂₆H₄₀D₄NNaO₇S
Molecular Weight 541.71
Cat. No. B1157406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauro-β-muricholic Acid-d4 Sodium Salt
Synonyms2-[[(3α,5β,6β,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid-d4 Sodium Salt;  N-(3α,6β,7β-Trihydroxy-5β-cholan-24-oyl)-taurine-d4 Sodium Salt;  Tauro-β-muricholate-d4 Sodium Salt; 
Molecular FormulaC₂₆H₄₀D₄NNaO₇S
Molecular Weight541.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tauro-β-muricholic Acid-d4 Sodium Salt: A Deuterated Stable Isotope-Labeled Murine FXR Antagonist for LC-MS/MS Quantification


Tauro-β-muricholic acid-d4 sodium salt (TβMCA-d4) is a stable isotope-labeled internal standard designed for the precise quantification of endogenous tauro-β-muricholic acid (TβMCA) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . The parent compound, TβMCA, is a taurine-conjugated, trihydroxylated primary bile acid found predominantly in rodents and is a competitive and reversible antagonist of the farnesoid X receptor (FXR; IC50 = 40 μM) [1]. The deuterated analog TβMCA-d4 is chemically identical to the endogenous analyte except for the substitution of four hydrogen atoms with deuterium, enabling co-elution during chromatographic separation and near-identical ionization efficiency in the mass spectrometer source .

Why Unlabeled Tauro-β-muricholic Acid or Alternative Bile Acid Internal Standards Cannot Substitute for TβMCA-d4 in Quantitative LC-MS Workflows


In quantitative LC-MS/MS analysis of bile acids, the use of an unlabeled structural analog or a non-identical stable isotope-labeled internal standard introduces substantial analytical error due to differential matrix effects, ion suppression, and chromatographic retention time shifts [1]. For murine-specific bile acids like tauro-β-muricholic acid, which exists as a minor yet functionally critical component of the enterohepatic bile acid pool, the isotopic purity and chromatographic fidelity of the internal standard are paramount for achieving sub-nanomolar quantification limits in complex biological matrices such as plasma, liver homogenate, and intestinal contents [2]. TβMCA-d4 provides a direct, structurally matched internal standard that co-elutes with the endogenous analyte, thereby normalizing for sample preparation losses, matrix-induced ion suppression, and instrument drift .

Quantitative Differentiation Evidence for Tauro-β-muricholic Acid-d4 Sodium Salt: Comparator-Based Performance Data


Isotopic Purity Deficiency in Alternative SIL-IS Compromises Quantification Limits for Muricholic Acids

The limit of quantification (LoQ) for tauro-β-muricholic acid is significantly compromised when using stable isotope-labeled internal standards with insufficient isotopic purity. In a 2025 LC-MS/MS method validation study for murine bile acids, the LoQ for certain BA species exceeded 20% CV specifically due to isotopic impurity of the SIL-IS, which caused substantial interference with the respective analyte signal [1]. TβMCA-d4 is supplied with purity ≥99% deuterated forms (d1-d4) , minimizing this cross-contribution error and enabling reliable quantification at low endogenous concentrations.

LC-MS/MS method validation isotopic purity limit of quantification murine bile acid profiling

TβMCA Exhibits Reduced FXR Antagonist Potency Relative to TαMCA, Enabling Differential Pathway Interrogation

Tauro-β-muricholic acid demonstrates a lower potency as a farnesoid X receptor (FXR) antagonist compared to its α-epimer tauro-α-muricholic acid (TαMCA). TβMCA has a reported IC50 of 40 μM against FXR, whereas TαMCA is more potent with an IC50 of 28 μM [1]. This quantitative difference in FXR antagonism is structurally determined by the stereochemistry of the 6-hydroxyl group (6β-OH in TβMCA versus 6α-OH in TαMCA), which alters ligand binding pocket occupancy and the subsequent antagonism of receptor activation .

FXR antagonism bile acid signaling nuclear receptor pharmacology muricholic acid isomer comparison

TβMCA Reduces Bile Acid-Induced Hepatocellular Apoptosis by 51% and Restores Mitochondrial Membrane Potential to Control Levels in Vitro

In Ntcp-transfected HepG2 human hepatoma cells treated with the proapoptotic bile acid glycochenodeoxycholic acid (GCDCA; 100 μmol/L), co-incubation with TβMCA significantly reduced apoptosis to 49% of the GCDCA-induced level (p<0.01 vs. GCDCA alone, n=6) [1]. Concurrently, GCDCA treatment reduced the mitochondrial membrane potential (MMP) to 34% of control levels after 6 hours, whereas combination treatment with TβMCA restored the MMP to control levels at all measured time points (n=4) [1].

hepatocellular apoptosis mitochondrial membrane potential cholestasis bile acid toxicity

TβMCA and TαMCA Exhibit Equivalent Hepatoprotective Efficacy in Taurochenodeoxycholate-Induced Cholestasis in Rats

In an in vivo rat model of taurochenodeoxycholate (TCDCA)-induced liver damage, intravenous co-infusion of TβMCA with TCDCA significantly improved biliary function parameters compared to TCDCA infusion alone. Specifically, 1-hour bile flow and bile salt excretion rates were significantly higher in the TβMCA co-infused group than in the TCDCA-only group, while biliary outputs of lactate dehydrogenase (LDH) and albumin were significantly lower [1]. Notably, tauro-α-muricholate (TαMCA) produced equivalent hepatoprotective effects to TβMCA in this model, despite lacking a 7β-hydroxy group, indicating that the 6β-hydroxy group of TβMCA and the 6β-hydroxy group of TαMCA confer comparable cytoprotective activity [1].

hepatoprotection cholestasis in vivo bile acid infusion muricholic acid isomer comparison

Optimal Research and Analytical Applications for Tauro-β-muricholic Acid-d4 Sodium Salt Based on Quantitative Evidence


Quantification of TβMCA in Murine Plasma and Liver Tissue for Metabolic Disease Studies

Utilize TβMCA-d4 as the internal standard for absolute quantification of tauro-β-muricholic acid in mouse plasma, liver homogenate, and intestinal contents using LC-MS/MS. This application is critical for studies investigating the gut microbiota-FXR axis in obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), where TβMCA levels are known to be modulated by microbial bile salt hydrolase activity [1][2]. The isotopic purity of TβMCA-d4 (≥99% deuterated forms) ensures a coefficient of variation below 10% for TβMCA quantification, as demonstrated in validated murine BA profiling methods [3].

Isomer-Resolved Muricholic Acid Profiling for FXR Signaling Pathway Analysis

Deploy TβMCA-d4 as a matched internal standard in LC-MS/MS workflows that require chromatographic separation of tauro-α-muricholic acid (TαMCA) and tauro-β-muricholic acid (TβMCA). Given the differential FXR antagonist potencies of TαMCA (IC50 = 28 μM) and TβMCA (IC50 = 40 μM), accurate isomer-specific quantification is essential for correlating bile acid profiles with FXR-dependent gene expression changes in the ileum and liver [1][2]. The use of unlabeled structural analogs introduces retention time mismatches that preclude reliable isomer resolution, a limitation circumvented by the chemically identical TβMCA-d4 internal standard .

Correlative Studies of Hepatocellular Injury and Bile Acid Composition in Cholestasis Models

Apply TβMCA-d4 as the internal standard for TβMCA quantification in hepatocyte culture supernatants and liver tissue extracts from in vitro and in vivo cholestasis models. Evidence shows that TβMCA reduces GCDCA-induced apoptosis by 51% and restores mitochondrial membrane potential to control levels [1]. Accurate quantification of endogenous TβMCA in these models, enabled by TβMCA-d4, permits direct correlation of muricholic acid concentrations with biomarkers of hepatocellular injury such as ALT, AST, and caspase 3/7 activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tauro-β-muricholic Acid-d4 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.